molecular formula C11H9NO3 B1679310 5-(2,5-dihydroxyphenyl)-1H-pyridin-2-one CAS No. 144909-21-7

5-(2,5-dihydroxyphenyl)-1H-pyridin-2-one

Cat. No. B1679310
M. Wt: 203.19 g/mol
InChI Key: BTJICUWFWQIODX-UHFFFAOYSA-N
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Patent
US05646153

Procedure details

A solution of 502 mg (2.05 mmol) of 2-methoxy-5-(2,5-dimethoxy-phenyl)pyridine in 20 mL of 48% hydrobromic acid (aqueous) is refluxed for 6 hours, cooled to ca. 25° C. and diluted with 150 mL of water. The mixture is neutralized with solid NaHCO3, cooled to 0° C. and the resulting solid product collected by filtration. The solid is washed well with water, collected by centrifugation, then further purified by recrystalization in methanol to obtain 5-(2,5-dihydroxyphenyl)-2(1H)-pyridone m.p. 303°-306° C. dec).
Name
2-methoxy-5-(2,5-dimethoxy-phenyl)pyridine
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[C:13]([O:15]C)[CH:12]=[CH:11][C:10]=2[O:17]C)=[CH:5][N:4]=1.C([O-])(O)=O.[Na+]>Br.O>[OH:17][C:10]1[CH:11]=[CH:12][C:13]([OH:15])=[CH:14][C:9]=1[C:6]1[CH:7]=[CH:8][C:3](=[O:2])[NH:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
2-methoxy-5-(2,5-dimethoxy-phenyl)pyridine
Quantity
502 mg
Type
reactant
Smiles
COC1=NC=C(C=C1)C1=C(C=CC(=C1)OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the resulting solid product collected by filtration
WASH
Type
WASH
Details
The solid is washed well with water
CUSTOM
Type
CUSTOM
Details
collected by centrifugation
CUSTOM
Type
CUSTOM
Details
further purified by recrystalization in methanol

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)O)C=1C=CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.